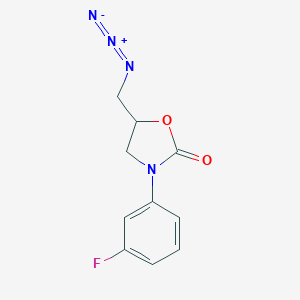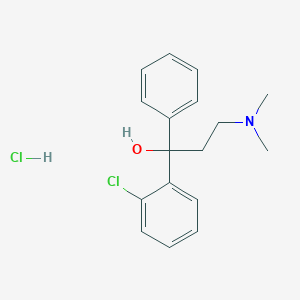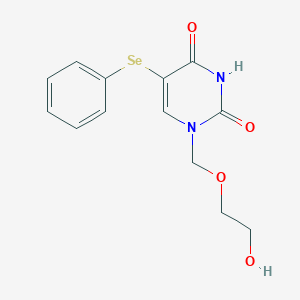
Psau-1
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Psau-1 is a synthetic organic compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a phenylselanyl group attached to the pyrimidine ring, which imparts unique chemical and biological properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Psau-1 typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as pyrimidine derivatives and phenylselanyl reagents.
Reaction Conditions: The reaction conditions often involve the use of solvents like dimethyl sulfoxide (DMSO) or acetonitrile, along with catalysts such as palladium or copper complexes.
Reaction Steps: The key steps in the synthesis include nucleophilic substitution, oxidation, and cyclization reactions to form the desired pyrimidine ring structure with the phenylselanyl group attached.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for high yield and purity, often utilizing advanced techniques such as microwave-assisted synthesis or flow chemistry.
化学反応の分析
Types of Reactions
Psau-1 undergoes various types of chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the phenylselanyl group to selenol or selenide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylselanyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like thiols, amines, or halides are employed under mild to moderate conditions.
Major Products
The major products formed from these reactions include selenoxide, selenol, and various substituted pyrimidine derivatives, depending on the specific reaction conditions and reagents used.
科学的研究の応用
Psau-1 has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound has shown potential as an antioxidant and enzyme inhibitor, making it useful in biochemical studies.
Medicine: Research has indicated its potential as an anticancer and antiviral agent, with studies focusing on its mechanism of action and therapeutic efficacy.
Industry: It is utilized in the development of novel materials and as a catalyst in certain industrial processes.
作用機序
The mechanism of action of Psau-1 involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets enzymes and proteins involved in oxidative stress and cellular signaling pathways.
Pathways Involved: It modulates pathways related to apoptosis, cell proliferation, and immune response, contributing to its potential therapeutic effects.
類似化合物との比較
Similar Compounds
1-((2-Hydroxyethoxy)methyl)-5-(phenylthio)pyrimidine-2,4(1H,3H)-dione: Similar structure but with a phenylthio group instead of phenylselanyl.
1-((2-Hydroxyethoxy)methyl)-5-(phenylsulfonyl)pyrimidine-2,4(1H,3H)-dione: Contains a phenylsulfonyl group, differing in its oxidation state and reactivity.
Uniqueness
Psau-1 is unique due to the presence of the phenylselanyl group, which imparts distinct chemical and biological properties. This group enhances its antioxidant activity and potential therapeutic applications compared to similar compounds with different substituents.
特性
CAS番号 |
153081-01-7 |
|---|---|
分子式 |
C13H14N2O4Se |
分子量 |
341.2 g/mol |
IUPAC名 |
1-(2-hydroxyethoxymethyl)-5-phenylselanylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H14N2O4Se/c16-6-7-19-9-15-8-11(12(17)14-13(15)18)20-10-4-2-1-3-5-10/h1-5,8,16H,6-7,9H2,(H,14,17,18) |
InChIキー |
KFSPSGWABMNFIY-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)[Se]C2=CN(C(=O)NC2=O)COCCO |
正規SMILES |
C1=CC=C(C=C1)[Se]C2=CN(C(=O)NC2=O)COCCO |
Key on ui other cas no. |
153081-01-7 |
同義語 |
1-((2-hydroxyethoxy)methyl)-5-(phenylselenenyl)uracil PSAU-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


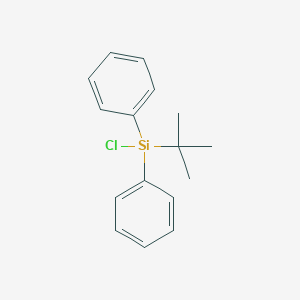
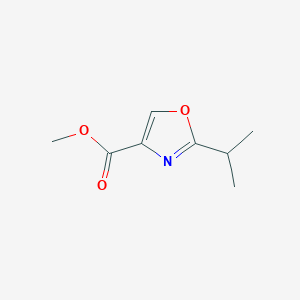
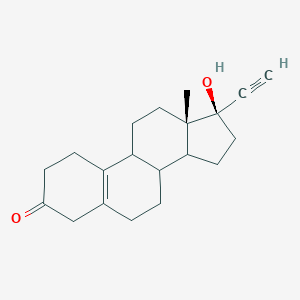
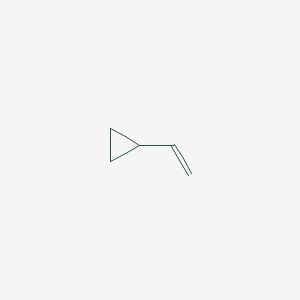
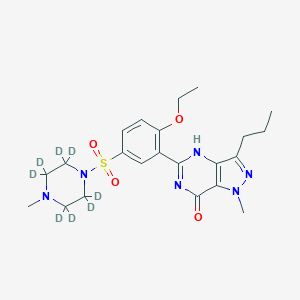
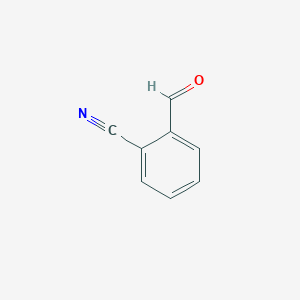
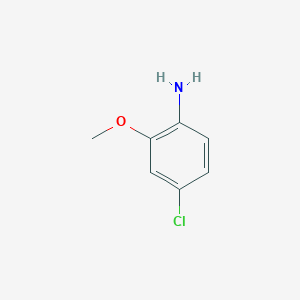
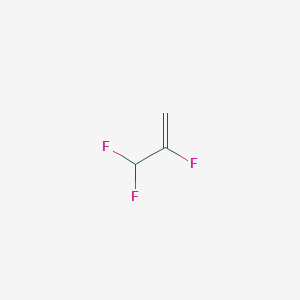
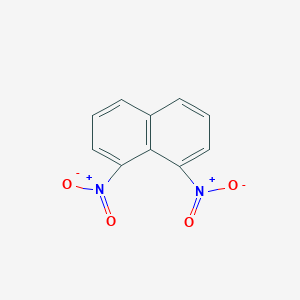
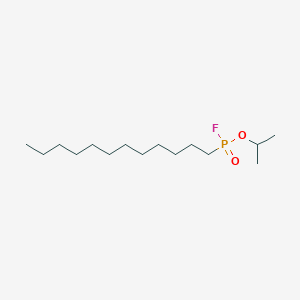
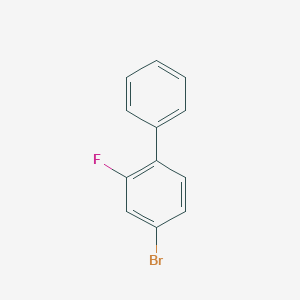
![1,1-dioxo-4H-pyrido[4,3-e][1,2,4]thiadiazin-3-amine](/img/structure/B126191.png)
